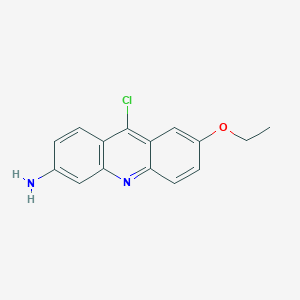

9-Chloro-7-ethoxyacridin-3-amine

Description

Genesis of Acridine (B1665455) Chemistry in Pharmaceutical and Chemical Biology Research

The journey of acridine chemistry in the biomedical sciences began in the late 19th and early 20th centuries. ceon.rsrsc.org Initially derived from coal tar, acridine's sharp, irritating properties gave the compound its name. ceon.rs Early research quickly established the potential of acridine derivatives, leading to the development of dyes and, significantly, some of the first synthetic antibacterial agents. ceon.rsrsc.org

During World War I, acridine derivatives like proflavine (B1679165) and acriflavine (B1215748) were widely used as topical antiseptics. ceon.rs The subsequent discovery of quinacrine's antimalarial properties during World War II further solidified the importance of the acridine scaffold in medicinal chemistry. ceon.rsjsynthchem.com These early successes spurred further investigation into the biological activities of acridines, revealing their ability to interact with biological macromolecules, a key feature that continues to drive research today. ceon.rswikipedia.org The planar structure of the acridine ring is particularly well-suited for intercalation into DNA, a mechanism that underpins many of its biological effects. wikipedia.orgnih.govcore.ac.uk

Overview of Structurally Related Acridine Derivatives and Their Research Significance

The versatility of the acridine core has led to the synthesis and investigation of a vast number of derivatives, each with unique properties and applications. Beyond the early antiseptics and antimalarials, research has expanded into several key areas:

Anticancer Agents: Many acridine derivatives have been explored for their potential as cancer therapeutics due to their ability to intercalate with DNA and inhibit enzymes crucial for cell proliferation, such as topoisomerase II. ceon.rsrsc.orgresearchgate.net Amsacrine (B1665488) is a notable example of a synthetic acridine derivative that has seen clinical use as an anticancer drug. rsc.orgnih.gov

Fluorescent Probes: The inherent fluorescence of the acridine ring system has made these compounds valuable tools in chemical biology. rsc.org Acridine orange, for instance, is a well-known fluorescent stain used to visualize nucleic acids and determine cell cycle stages. wikipedia.org

Antiviral and Antiparasitic Agents: The ability of acridines to bind to nucleic acids has been leveraged to develop agents that can inactivate viral and bacterial pathogens. rsc.org Research has also explored their efficacy against various parasites. mdpi.com

Neurodegenerative Disease Research: More recent investigations have examined the potential of acridine derivatives in the context of neurodegenerative disorders like Alzheimer's disease. rsc.orgresearchgate.net

This rich history of research into a wide range of acridine derivatives provides the scientific foundation for the study and potential applications of more specific compounds like 9-Chloro-7-ethoxyacridin-3-amine.

Structure

3D Structure

Properties

IUPAC Name |

9-chloro-7-ethoxyacridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O/c1-2-19-10-4-6-13-12(8-10)15(16)11-5-3-9(17)7-14(11)18-13/h3-8H,2,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCINJSAPJDDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 9 Chloro 7 Ethoxyacridin 3 Amine and Analogues

Strategies for the Construction of the Acridine (B1665455) Core Structure

The construction of the fundamental tricyclic acridine ring system is the initial and most critical phase in the synthesis of its derivatives. Historically and currently, several named reactions are employed, each with its advantages and limitations.

Classical methods primarily involve the cyclization of diphenylamine (B1679370) precursors. mdpi.com

Bernthsen Acridine Synthesis: This method involves the reaction of a diphenylamine with a carboxylic acid (or its anhydride (B1165640) or acyl chloride) in the presence of a dehydrating agent like zinc chloride at high temperatures to yield a 9-substituted acridine. mdpi.com

Ullmann Condensation: A common route to the necessary diphenylamine intermediate involves the Ullmann condensation, where an aniline (B41778) is coupled with an o-halobenzoic acid in the presence of a copper catalyst. mdpi.comnih.gov The resulting N-phenylanthranilic acid is then cyclized in the presence of a strong acid, such as sulfuric acid or polyphosphoric acid (PPA), often referred to as Eaton's reagent, to form an acridone (B373769) (9-acridinone). nih.gov The acridone can then be reduced or further functionalized.

Friedländer Synthesis: This approach involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive methylene (B1212753) group, such as cyclohexanone, to form the acridine skeleton. mdpi.com

More contemporary approaches often utilize transition-metal-catalyzed cross-coupling reactions to build the acridine framework, offering milder conditions and broader substrate scope. researchgate.net Methods like the Buchwald-Hartwig amination are employed to form the diarylamine precursor under palladium catalysis. nih.govresearchgate.net These modern strategies are often more efficient and allow for the assembly of highly functionalized precursors, which is crucial for controlling the final substitution pattern on the acridine core. rsc.org

Table 1: Key Strategies for Acridine Core Synthesis

| Synthesis Method | Precursors | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Bernthsen Synthesis | Diphenylamine, Carboxylic Acid | Zinc Chloride | 9-Substituted Acridine | mdpi.com |

| Ullmann Condensation & Cyclization | Aniline, o-Halobenzoic Acid | Copper, then H₂SO₄/PPA | Acridone | mdpi.comnih.gov |

| Friedländer Synthesis | o-Aminobenzaldehyde, Ketone | Acid or Base | Acridine | mdpi.com |

| Buchwald-Hartwig Amination | Aryl Halide, Aniline | Palladium Catalyst | Diphenylamine Precursor | nih.gov |

Regioselective Introduction of Chloro, Ethoxy, and Amino Functionalities into Acridine Scaffolds

Achieving the specific 9-chloro-7-ethoxy-3-amino substitution pattern requires precise control over the regioselectivity of the reactions. Direct electrophilic substitution on a pre-formed acridine ring is often challenging as it can lead to a mixture of polysubstituted products and is typically not regioselective. rsc.org Therefore, the most effective strategy is a convergent synthesis where functionalized precursors are assembled to build the desired molecule.

The synthesis of a compound like 9-Chloro-7-ethoxyacridin-3-amine would likely proceed through the following key steps:

Formation of a Functionalized N-phenylanthranilic Acid: The synthesis would begin by coupling a pre-functionalized aniline with a functionalized o-halobenzoic acid. To achieve the target substitution, one might start with 3-ethoxy-5-nitroaniline (B1183068) and 2,4-dichlorobenzoic acid. An Ullmann condensation or Buchwald-Hartwig amination would yield N-(3-ethoxy-5-nitrophenyl)-4-chloroanthranilic acid. The ethoxy group is incorporated via the aniline starting material, while the nitro group serves as a precursor to the 3-amino group.

Cyclization to the Acridone Core: The resulting N-phenylanthranilic acid is then subjected to intramolecular cyclization using a dehydrating agent like Eaton's acid (P₂O₅ in methanesulfonic acid) or concentrated sulfuric acid. nih.gov This reaction forms the tricyclic acridone skeleton, yielding 7-ethoxy-3-nitroacridon-9(10H)-one.

Chlorination at the C9 Position: The carbonyl group of the acridone is a key functional handle. It can be converted to the 9-chloro substituent by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). rsc.org This nucleophilic substitution reaction is highly specific to the C9 position and yields 9-chloro-7-ethoxy-3-nitroacridine. researchgate.net

Reduction of the Nitro Group: In the final step, the nitro group at the C3 position is reduced to the primary amine. This transformation is typically achieved using standard reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation with H₂ over a palladium catalyst. This yields the target compound, 9-Chloro-7-ethoxyacridin-3-amine.

This stepwise approach, building from carefully chosen fragments, ensures that each substituent is placed at the correct position on the acridine scaffold. researchgate.net

Advanced Synthetic Techniques for Acridine Chemical Space Exploration

Modern organic synthesis has introduced a variety of advanced techniques that expand the possibilities for creating diverse acridine derivatives. These methods offer greater efficiency, selectivity, and access to novel chemical space.

Palladium-Catalyzed C-H Activation/Alkoxylation: Instead of starting with a pre-functionalized precursor, C-H activation allows for the direct introduction of functional groups onto the acridine core. mdpi.com Palladium catalysts can selectively activate a specific C-H bond, which can then react with an alcohol to introduce an alkoxy group, providing a direct route to compounds like 7-ethoxyacridines. mdpi.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. researchgate.net Acridine-based photocatalysts themselves can facilitate complex transformations, such as the direct decarboxylative construction of α-branched amines, showcasing a novel way to synthesize complex amine-containing molecules under mild conditions. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. sioc-journal.cn This technique is applicable to many of the core-forming and functionalization steps in acridine synthesis.

Multi-component Reactions: These reactions, sometimes performed in a "one-pot" fashion, combine three or more reactants in a single step to rapidly build molecular complexity. sioc-journal.cn This approach is highly efficient for generating libraries of related compounds for screening purposes.

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Heck, and Sonogashira couplings are invaluable for attaching various substituents to the acridine core. rsc.org For example, a chloro-substituted acridine can be coupled with a boronic acid (Suzuki reaction) to form a C-C bond, adding significant diversity to the synthesized analogues.

Table 2: Advanced Techniques in Acridine Synthesis

| Technique | Description | Application Example | Reference |

|---|---|---|---|

| C-H Activation | Direct functionalization of a C-H bond, avoiding pre-functionalized substrates. | Regioselective alkoxylation of the acridine ring. | mdpi.com |

| Photocatalysis | Use of light to drive chemical reactions, often under mild conditions. | Tricomponent decarboxylative amine construction. | researchgate.net |

| Microwave Synthesis | Use of microwave energy to accelerate reactions. | Rapid formation of acridine core and derivatives. | sioc-journal.cn |

| Cross-Coupling | Transition-metal catalyzed reactions to form C-C, C-N, or C-O bonds. | Suzuki coupling to add aryl groups to the acridine scaffold. | rsc.org |

Synthesis of Novel Analogue Libraries for Structure-Activity Relationship Studies

The synthesis of libraries of analogues based on a lead compound like 9-Chloro-7-ethoxyacridin-3-amine is fundamental to medicinal chemistry for exploring structure-activity relationships (SAR). nih.govresearchgate.net By systematically modifying each part of the molecule—the substituents at positions 3, 7, and 9, as well as the core itself—researchers can determine which structural features are essential for biological activity. mdpi.com

The synthetic strategies previously described are employed to generate these libraries. For instance:

Varying the C9-Substituent: The highly reactive 9-chloro group is an excellent starting point for diversification. researchgate.net It can be readily displaced by various nucleophiles, such as amines, thiols, or alcohols, to generate a wide range of 9-substituted acridine analogues. mdpi.com

Modifying the C7-Alkoxy Group: By starting the synthesis with different alkoxy-anilines, a series of analogues with varying ether chains at the C7 position can be produced. This allows for probing the effect of chain length and steric bulk at this position. mdpi.com

Altering the C3-Amino Group: The 3-amino group can be acylated, alkylated, or used as a handle to attach other functionalities, allowing for exploration of the electronic and steric requirements in this region of the molecule.

Core Modification: The acridine core itself can be modified, for example, by introducing additional nitrogen atoms to create aza-acridine analogues. mdpi.comresearchgate.net

In one study, a series of acridine derivatives were synthesized to act as multidrug resistance (MDR) reversing agents. The SAR study indicated that including an N,N-diethylamine moiety was important for the antiproliferative activity. nih.gov Another research effort focused on synthesizing a large library of acridones with diverse substituents at the 1, 3, and 6 positions to optimize their antimalarial potency. nih.gov These studies exemplify how the generation of analogue libraries through systematic synthetic efforts is crucial for the development of potent and selective therapeutic agents. nih.gov

Table 3: Example of Acridine Analogue Library Substitutions for SAR Studies

| Base Scaffold | Position 1 | Position 3 | Position 6 | Position 9 | Reference |

|---|---|---|---|---|---|

| Acridone | H | Cl | O-(CH₂)₂-N(C₂H₅)₂ | =O | nih.gov |

| Acridone | H | CF₃ | O-(CH₂)₂-N(C₂H₅)₂ | =O | nih.gov |

| Acridone | Cl | Cl | O-(CH₂)₂-N(C₂H₅)₂ | =O | nih.gov |

| Acridone | F | F | O-(CH₂)₂-Cl | =O | nih.gov |

| Acridine | - | H | H | NH-R¹ | nih.gov |

| Acridine | - | H | H | NH-R² | nih.gov |

| Aza-Acridine | H | NO₂ | H | NH-R | mdpi.com |

| Aza-Acridine | OCH₃ | NO₂ | H | NH-R | mdpi.com |

Structure Activity Relationship Sar and Structural Optimization Studies

Elucidation of Substituent Effects on the Biological Activity of Acridine (B1665455) Derivatives

The type and position of substituents on the acridine ring system significantly modulate the biological properties of these compounds. researchgate.netrsc.org The planar nature of the acridine nucleus allows it to interact with various biological targets, most notably through intercalation with DNA. rsc.orgnih.gov This interaction can be fine-tuned by the addition of different chemical groups.

Key substituent effects on the biological activity of acridine derivatives include:

Electron-donating and Electron-withdrawing Groups: The electronic properties of substituents play a critical role. For instance, the presence of an electron-donating methoxy (B1213986) (-OCH3) group on the aniline (B41778) ring of 9-anilinoacridine (B1211779) derivatives has been shown to increase antitumor potency. ceon.rs Conversely, studies on acridinyl-substituted uracils revealed that compounds with electron-withdrawing groups at the 3- or 6-position of the acridine ring exhibited the highest activity. jst.go.jp In some series, compounds with a 7- or 8-substituted acridine moiety by an electron-donating group were found to be more active, possibly due to more effective DNA interaction. rsc.org

Positional Isomerism: The location of a substituent on the acridine core is a key determinant of its biological effect. For example, in a series of bis(acridine-4-carboxamides), small substituents like methyl (Me) or chloro (Cl) at the 5-position resulted in superior potency. acs.org However, larger substituents at any position led to a decrease in activity. acs.org

Nature of the Side Chain: The side chain attached to the acridine nucleus, often at the 9-position, profoundly influences bioactivity. The length and composition of linkers in dimeric acridine derivatives, for instance, affect their antiproliferative activity and DNA-binding ability. kg.ac.rs In one study, a butyl group at position 2 of the acridine moiety resulted in a more active compound compared to those with ethyl or methyl groups at the same position. rsc.org

Salt Formation: The activity of acridine derivatives can also be influenced by their salt form. For example, some thiazolidine-2,4-dione-acridine hybrids in their hydrochloride salt forms demonstrated better activity against cancer cell lines compared to their free base forms. mdpi.com

The following table summarizes the observed effects of various substituents on the biological activity of acridine derivatives based on published research findings.

| Substituent | Position(s) | Observed Effect on Biological Activity | Reference(s) |

| Methoxy (-OCH3) | Aniline ring of 9-anilinoacridine | Increased antitumor potency | ceon.rs |

| Electron-withdrawing groups | 3 or 6 | Most active in a series of acridinyl-substituted uracils | jst.go.jp |

| Electron-donating groups | 7 or 8 | More active in some series, potentially due to enhanced DNA interaction | rsc.org |

| Methyl (Me), Chloro (Cl) | 5 | Superior potency in bis(acridine-4-carboxamides) | acs.org |

| Large substituents | Any position | Decreased potency | acs.org |

| Butyl | 2 | More active than ethyl or methyl at the same position in one study | rsc.org |

This interactive table allows for the exploration of how different substituents at various positions on the acridine ring influence its biological activity.

Mapping Structure-Activity Relationships for 9-Chloro-7-ethoxyacridin-3-amine Analogues

While direct SAR studies on 9-Chloro-7-ethoxyacridin-3-amine are not extensively detailed in the provided search results, the broader principles of acridine SAR can be applied to understand the potential impact of structural modifications to this specific compound. The core structure of 9-Chloro-7-ethoxyacridin-3-amine features a chloro group at position 9, an ethoxy group at position 7, and an amine group at position 3.

Based on general acridine SAR, the following can be inferred for analogues of 9-Chloro-7-ethoxyacridin-3-amine:

Modification of the 9-Chloro Group: The chloro group at the 9-position is a common feature in many bioactive acridines. Replacing this with other substituents would likely have a significant impact on activity. For instance, substitution with a bulky group might decrease potency due to steric hindrance, which could interfere with DNA intercalation. acs.org

Alterations to the 7-Ethoxy Group: The ethoxy group at position 7 is an electron-donating group. Its presence and nature can influence the electronic distribution of the acridine ring and its interaction with biological targets. Varying the alkyl chain length of the alkoxy group or replacing it with other electron-donating or electron-withdrawing groups would be a key area for SAR exploration.

Derivatization of the 3-Amine Group: The amino group at position 3 is a crucial pharmacophore. Its basicity and potential for hydrogen bonding can be critical for target interaction. Acylation, alkylation, or incorporation into heterocyclic systems would likely lead to analogues with different biological profiles.

Introduction of Additional Substituents: Adding further substituents to the acridine core could enhance or diminish activity. For example, introducing small substituents at the 1-, 5-, or 8-positions has been shown to be acceptable in some acridine series, though they may not always enhance the primary activity-conferring features. acs.org

A study on 9-amino-acridines identified that the acridine backbone itself is a starting point for SAR, with various substitutions leading to compounds with potent or poor ability to downregulate FoxP3, a key protein in regulatory T cells. nih.gov This highlights the importance of the substitution pattern on the acridine core for specific biological activities.

The table below outlines potential modifications to the 9-Chloro-7-ethoxyacridin-3-amine structure and their predicted impact on biological activity based on general acridine SAR principles.

| Modification Site | Potential Change | Predicted Impact on Activity | Rationale based on General Acridine SAR | Reference(s) |

| Position 9 | Replacement of Chloro with bulkier group | Likely decrease | Steric hindrance may reduce DNA binding affinity. | acs.org |

| Position 7 | Variation of alkoxy chain length | Modulation of activity | Altered electronic properties and steric interactions. | mdpi.com |

| Position 3 | Acylation of the amine group | Altered biological profile | Changes in basicity and hydrogen bonding potential. | researchgate.net |

| Other positions (e.g., 1, 5, 8) | Introduction of small substituents | Potentially acceptable, may not enhance activity | Small groups can be tolerated, but may not add to the enhancing effect of other substituents. | acs.org |

This interactive table provides a framework for understanding the potential outcomes of modifying the 9-Chloro-7-ethoxyacridin-3-amine scaffold.

Computational Approaches in Acridine Structural Optimization

Computational chemistry has become an indispensable tool in the design and optimization of drug candidates, including acridine derivatives. bnmv.ac.in These methods allow for the prediction of molecular properties and interactions, guiding the synthesis of more potent and selective compounds.

Key computational approaches used in acridine structural optimization include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are employed to study the electronic properties of acridine derivatives. bnmv.ac.inresearchgate.net These calculations can determine descriptors such as ionization potential, electron affinity, and the HOMO-LUMO gap, which correlate with the compound's reactivity and stability. For example, a detailed computational analysis of several acridine derivatives was performed using DFT with various basis sets to estimate these global descriptors in both ground and excited states. bnmv.ac.in

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, such as a protein or DNA. For acridine derivatives, docking studies can elucidate the specific interactions, like intercalation between DNA base pairs or binding to the active site of an enzyme. ceon.rs These insights are crucial for understanding the mechanism of action and for designing modifications that enhance binding affinity.

Crystal Structure Prediction (CSP): CSP methods aim to predict the stable crystal structures of a molecule based solely on its chemical diagram. scispace.com For a rigid molecule like acridine, which is known to have multiple polymorphic forms, CSP can be a valuable tool. A study using the CrystalPredictor program successfully identified known polymorphs of acridine as low-energy candidates, providing confidence in the methodology. scispace.com

Quantitative Structure-Activity Relationship (QSAR): While not explicitly detailed for 9-Chloro-7-ethoxyacridin-3-amine in the search results, QSAR modeling is a powerful computational tool. It seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

The following table highlights some of the computational methods and their applications in the study of acridine derivatives.

| Computational Method | Application in Acridine Research | Key Findings/Insights | Reference(s) |

| Density Functional Theory (DFT) | Calculation of electronic properties (IP, EA, HOMO-LUMO gap) | Acridine derivatives show higher electron affinity in the excited state; Acridone (B373769) has the largest HOMO-LUMO gap, suggesting feasible one-way electron transfer. | bnmv.ac.inresearchgate.net |

| Molecular Docking | Elucidation of binding modes with biological targets (e.g., DNA) | Provides insights into the dominant factors affecting cytotoxicity, such as drug/DNA binding affinity. | ceon.rs |

| Crystal Structure Prediction (CSP) | Prediction of stable crystal polymorphs | Successfully identified known polymorphs of acridine, demonstrating the utility of the method for understanding solid-state properties. | scispace.com |

| Second-order Møller–Plesset (MP2) and ADC(2) methods | Determination of ground-state geometries and excited-state properties | Used to study the photocatalytic properties of acridine dyes, revealing the existence of low-lying charge-transfer excited states. | tum.de |

This interactive table showcases the diverse computational tools employed to investigate and optimize acridine-based compounds.

Impact of Acridine Planarity and Stereochemistry on Bioactivity

The three-dimensional structure of a molecule, including its planarity and stereochemistry, is a critical determinant of its biological activity. researchgate.net For acridine derivatives, these structural features are particularly important for their primary mechanism of action, which often involves interaction with planar structures like DNA base pairs.

Planarity:

The acridine ring system is largely planar, a property that is essential for its ability to intercalate into the DNA double helix. nih.gov This intercalation process involves the insertion of the planar aromatic ring system between adjacent base pairs of DNA, leading to a distortion of the DNA structure and interference with cellular processes like replication and transcription. nih.gov

The planarity of the acridine core is a prerequisite for effective DNA intercalation. kg.ac.rs

Stereochemistry:

While the core acridine ring is achiral, the introduction of chiral centers, often in the side chains, can lead to stereoisomers with significantly different biological activities. mdpi.com

Stereochemistry can have a crucial impact on drug action by affecting target binding, metabolism, and distribution. mdpi.com

In a study of nature-inspired 3-Br-acivicin isomers, stereochemistry was found to cause significant differences in antimalarial activity, with the natural isomers being the most potent. mdpi.com This suggests that a stereoselective uptake mechanism might be responsible for the enhanced biological activity of certain isomers.

Molecular modeling has been used to understand the structural and stereochemical requirements for efficient interaction with biological targets. mdpi.com For example, in the case of Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), stereochemistry was shown to affect the target binding for certain subclasses of inhibitors. mdpi.com

The following table summarizes the importance of planarity and stereochemistry in the biological activity of acridine derivatives.

| Structural Feature | Importance in Acridine Bioactivity | Example | Reference(s) |

| Planarity | Essential for DNA intercalation, a primary mechanism of action. | The planar acridine nucleus inserts between DNA base pairs, disrupting DNA function. | nih.govkg.ac.rs |

| Stereochemistry | Can lead to significant differences in potency and selectivity between isomers. | In a series of 3-Br-acivicin derivatives, the natural (5S, αS) isomers were the most potent against malaria, suggesting stereoselective uptake or target interaction. | mdpi.com |

This interactive table emphasizes the critical role of the three-dimensional structure of acridine compounds in their biological function.

Molecular and Cellular Mechanism of Action Investigations

Intercalative Interactions with Nucleic Acids

The planar aromatic ring system of acridine (B1665455) derivatives is ideally suited for insertion, or intercalation, between the base pairs of double-stranded nucleic acids. core.ac.ukpsu.edu This interaction is a primary mechanism behind their biological activities. core.ac.uk

DNA Binding Modes and Affinities

Acridine compounds, due to their planar structure, can intercalate between DNA base pairs. psu.edumdpi.com This binding is further stabilized by electrostatic interactions and hydrogen bonds between substituents on the acridine skeleton and the phosphate (B84403) groups of the nucleic acid. core.ac.uk The specific binding affinity and mode can be influenced by the substitution pattern on the acridine ring. For instance, the presence of amino groups at positions other than the typical 3,6-positions can alter the DNA-binding properties. core.ac.uk

Modulation of DNA-Dependent Processes (e.g., Replication, Repair)

By intercalating into the DNA helix, acridine compounds can interfere with essential cellular processes that rely on DNA as a template. This includes DNA replication and repair mechanisms. psu.edu The presence of the intercalated molecule can cause structural distortions in the DNA, hindering the function of enzymes involved in these processes. This interruption of nucleic acid replication and repair is a key aspect of the mode of action for many aminoacridines. psu.edu Furthermore, some acridine derivatives have been shown to induce DNA photodamage, further implicating their role in modulating DNA integrity. psu.edu

Protein Target Identification and Ligand-Protein Interactions

Beyond their interaction with nucleic acids, acridine compounds also directly engage with a variety of protein targets, leading to the modulation of their functions.

Direct Binding to Specific Protein Targets (e.g., FoxP3, Elongation Factors)

Studies have identified direct binding of 9-amino-acridine derivatives to the transcription factor FoxP3, which is crucial for the function of regulatory T cells (Tregs). nih.gov This interaction has been shown to interfere with the DNA-binding activity of FoxP3. nih.gov Specifically, compounds like quinacrine (B1676205) and its analogs interfere with FoxP3-DNA binding in a concentration-dependent manner. nih.gov This interference with FoxP3's ability to bind DNA subsequently disrupts the regulation of its target genes. nih.gov

Inhibition of Key Enzymatic Activities (e.g., DPP-IV, SARS-CoV-2 Mpro, Topoisomerase II)

Acridine derivatives have been investigated as inhibitors of several key enzymes.

Dipeptidyl Peptidase-IV (DPP-IV): A series of 2-ethoxy-6,9-disubstituted acridines, structurally related to 9-Chloro-7-ethoxyacridin-3-amine, have been designed and synthesized as potential DPP-IV inhibitors. zuj.edu.jo DPP-IV is a serine protease that plays a role in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. zuj.edu.jooatext.comsemanticscholar.org Molecular docking studies suggest that these acridine derivatives can bind to the active site of DPP-IV. zuj.edu.jo

SARS-CoV-2 Main Protease (Mpro): The main protease of SARS-CoV-2 (Mpro or 3CLpro) is an essential enzyme for viral replication, making it a prime target for antiviral drugs. nih.govmdpi.com Acridine-based compounds are among the various chemical scaffolds that have been explored for Mpro inhibition. nih.gov

Topoisomerase II: Acridine derivatives are well-known inhibitors of topoisomerase II, an enzyme essential for managing DNA topology during processes like replication and transcription. mdpi.comacs.orgnih.gov These compounds can act as topoisomerase II poisons by stabilizing the transient covalent complex between the enzyme and DNA, leading to double-strand breaks. scirp.orgmdpi.com Alternatively, they can function as catalytic inhibitors, preventing the enzyme from carrying out its function without causing DNA damage. nih.govscirp.orgca.govnih.gov For example, 7-chloro-1,3-dihydroxyacridone has been shown to inhibit the catalytic activity of topoisomerase II and antagonize the DNA cleavage induced by other topoisomerase poisons. nih.gov

Cellular Pathway Modulation by Acridine Compounds

The interactions of acridine compounds with DNA and proteins translate into the modulation of various cellular signaling pathways.

Acridine derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. mdpi.comiiarjournals.org The antitumor activity of these compounds is often linked to their ability to intercalate with DNA and inhibit topoisomerases. mdpi.com Furthermore, acridine compounds can modulate the activity of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in regulating cellular processes like proliferation, differentiation, and apoptosis. mdpi.commdpi.com For instance, some acridine derivatives activate the ERK and JNK pathways in a ROS-dependent manner, contributing to their antitumor effects. mdpi.com

Studies have also shown that acridine derivatives can stabilize the tumor suppressor protein p53 by preventing its ubiquitination, leading to p53-dependent cell death. tandfonline.com This effect is similar to that of other DNA intercalating drugs and highlights the role of these compounds in activating critical tumor suppressor pathways. tandfonline.com

Biological Applications and Preclinical Research of 9 Chloro 7 Ethoxyacridin 3 Amine Analogues

Antimalarial Activity and Resistance Mechanisms of Acridine (B1665455) Derivatives

Acridine derivatives were among the first synthetic compounds used to combat malaria, with quinacrine (B1676205) being a notable early example. humanjournals.comnih.gov The emergence of drug-resistant strains of Plasmodium falciparum, the most virulent human malaria parasite, has revitalized interest in the acridine scaffold for developing new, effective antimalarials. nih.govopenmedicinalchemistryjournal.com

The antimalarial action of acridine analogues is multifactorial. A primary mechanism involves the inhibition of hemozoin formation in the parasite's food vacuole. encyclopedia.pubnih.gov The parasite digests hemoglobin, releasing toxic heme, which it detoxifies by polymerizing it into hemozoin. Acridines are thought to interfere with this process. Other proposed mechanisms include interaction with the parasite's DNA, inhibition of type II topoisomerases, and disruption of the mitochondrial bc1 complex. nih.govencyclopedia.pubnih.govnih.gov

Research has focused on synthesizing novel acridine derivatives, including hybrid molecules, to overcome resistance. For instance, combining the acridine core with moieties from other antimalarials like artemisinin (B1665778) or quinoline (B57606) has yielded compounds with potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) P. falciparum strains. encyclopedia.pub Structure-activity relationship studies have shown that features like the presence of a 6-chloro substituent and two positive charges on the acridine ring can enhance antimalarial potency. openmedicinalchemistryjournal.com

Table 1: In Vitro Antimalarial Activity of Selected Acridine Analogues

| Compound/Analogue | Target/Strain | Activity (IC50) | Reference |

|---|---|---|---|

| Acridine Orange (ACO) | P. falciparum (3D7) | 465.7 nM | nih.govencyclopedia.pub |

| Triazine–acridine hybrid (33a) | P. falciparum (CQS) | 6.97 nM | encyclopedia.pub |

| Triazine–acridine hybrid (33b) | P. falciparum (CQS) | 4.21 nM | encyclopedia.pub |

| Artemisinin-Acridine hybrid (22a) | P. falciparum (3D7, CQS) | 12.52 nM | nih.gov |

| Artemisinin-Acridine hybrid (22a) | P. falciparum (K1, CQR) | 14.34 nM | nih.gov |

| Artemisinin-Acridine hybrid (23a) | P. falciparum (3D7, CQS) | 9.67 nM | nih.gov |

| Artemisinin-Acridine hybrid (23a) | P. falciparum (K1, CQR) | 7.20 nM | nih.gov |

Immunomodulatory Properties and Mechanisms of Acridine Compounds

Several acridine derivatives have demonstrated significant immunomodulatory capabilities, suggesting their potential use in cancer immunotherapy and for modulating host responses to infection. nih.goviiarjournals.org These compounds can influence both the innate and adaptive immune systems through various mechanisms.

One of the key mechanisms is the induction of interferons (IFNs). nih.gov For example, the acridine immunomodulator CL 246 ,738 (3,6-bis(2-piperidinoethoxy)acridine trihydrochloride) has been shown to stimulate macrophages to release IFN-alpha, which in turn activates Natural Killer (NK) cells. nih.gov This leads to enhanced NK cell cytotoxicity against tumor cells. nih.govnih.gov Studies have also shown that acridines can stimulate macrophage activation and augment cytotoxic T-lymphocyte responses. nih.gov

Furthermore, certain acridine analogues can modulate the production of other key cytokines. Spiro-acridine compounds like AMTAC-06 have been found to up-regulate a Th1-type immune response, characterized by increased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in the tumor microenvironment. nih.goviiarjournals.org Another derivative, ACW-02, was observed to alter the expression of TNF-α, IL-10, and IL-6. nih.gov This cytokine modulation can contribute to both direct antitumor effects and anti-angiogenic activity. iiarjournals.orgiiarjournals.org

Table 2: Immunomodulatory Mechanisms of Acridine Analogues

| Compound/Analogue | Mechanism of Action | Key Immune Cells/Mediators Affected | Reference |

|---|---|---|---|

| CL 246,738 | Induces IFN-alpha release from macrophages | Macrophages, Natural Killer (NK) cells, IFN-alpha | nih.gov |

| Unnamed Acridine Immunomodulator | Stimulates macrophage and NK cell cytotoxicity, induces interferon | Macrophages, NK cells, T-Lymphocytes, Interferon | nih.gov |

| AMTAC-06 (Spiro-acridine) | Upregulates Th1-type response, anti-angiogenic action | TNF-α, IL-1β | iiarjournals.orgnih.goviiarjournals.org |

| ACW-02 | Modulates cytokine expression | TNF-α, IL-10, IL-6 | nih.gov |

Antineoplastic and Antiproliferative Research on Acridine Analogues

The anticancer properties of acridine derivatives are among their most extensively studied biological activities. humanjournals.comclockss.org Their planar structure allows them to function as classic DNA intercalating agents, disrupting DNA replication and transcription and ultimately leading to cell death. humanjournals.comrsc.org Beyond simple intercalation, the primary mechanism for many potent antineoplastic acridines is the inhibition of crucial nuclear enzymes, particularly DNA topoisomerases I and II. rsc.orgmdpi.comindexcopernicus.com These enzymes are vital for managing DNA topology during cellular processes; their inhibition leads to catastrophic DNA damage in cancer cells. mdpi.com

Several acridine analogues have advanced to clinical studies. Amsacrine (B1665488) (m-AMSA) was a pioneering synthetic topoisomerase inhibitor, and derivatives such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) have also been evaluated in clinical trials as mixed topoisomerase I/II inhibitors. rsc.orgindexcopernicus.comnih.gov

Research continues to generate novel acridine-based compounds with improved efficacy and selectivity. Studies on acridine–thiosemicarbazone derivatives have identified compounds with significant cytotoxicity against melanoma (B16-F10) and leukemic (K-562) cell lines, with topoisomerase IIα inhibition being a key part of their mechanism. mdpi.com Other research has focused on conjugating acridines with peptides or creating bis- and tetra-acridine molecules to enhance DNA binding and explore additional targets like the proteasome. nih.govnih.govbenthamdirect.com Spiro-acridines represent a newer class that has been shown to induce apoptosis and possess anti-angiogenic properties, adding to their antitumor potential. iiarjournals.orgiiarjournals.org

Table 3: Antiproliferative Activity of Selected Acridine Analogues

| Compound/Analogue | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 136l | K562 (Leukemia) | 2.68 μM | rsc.org |

| Compound 136l | HepG-2 (Hepatoma) | 8.11 μM | rsc.org |

| DL-08 (Acridine-thiosemicarbazone) | B16-F10 (Melanoma) | 14.79 µM | mdpi.com |

| DL-08 (Acridine-thiosemicarbazone) | HepG2 (Hepatoma) | 21.28 µM | mdpi.com |

| Compound 5b (Acridine-sulfonamide) | MCF-7 (Breast) | 5.88 µM | indexcopernicus.com |

| Compound 5b (Acridine-sulfonamide) | HepG2 (Hepatoma) | 8.30 µM | indexcopernicus.com |

| Compound 12 (1-nitroacridine-tuftsin) | Ab (Amelanotic Melanoma) | Comparable to dacarbazine | benthamdirect.commostwiedzy.pl |

| 9-chloro-1-nitroacridine (7) | Ab (Amelanotic Melanoma) | 15 μM | mostwiedzy.pl |

Antimicrobial and Antibacterial Spectrum of Activity of Acridine Scaffolds

Historically, acridine derivatives such as proflavine (B1679165) and acriflavine (B1215748) were used as topical antibacterial agents, particularly during the World Wars, before the advent of penicillin. ceon.rsnih.gov The rise of antibiotic-resistant bacteria has spurred a renewed interest in this chemical class as a source for new antimicrobial drugs. oup.comumn.edu

The primary mechanism of antibacterial action for simple aminoacridines is the intercalation of the planar acridine ring between the base pairs of bacterial DNA. ceon.rsoup.com This process is facilitated by the cationic nature of the ionized molecule and disrupts essential cellular processes like replication. ceon.rsoup.com The planarity of the molecule is critical; for instance, the antibacterial activity of aminacrine is significantly greater than its non-planar tetrahydro analogue, tacrine. oup.com

The antibacterial spectrum of acridine derivatives is broad, encompassing both Gram-positive and Gram-negative bacteria. rsc.org For example, synthesized 1,8-dioxoacridine derivatives have demonstrated significant activity against Escherichia coli, Pseudomonas aeruginosa, Salmonella enteritidis, and Staphylococcus aureus. rsc.org Some newer derivatives have even shown efficacy against drug-resistant strains like MRSA. umn.edu The ability to inactivate bacterial genomes via DNA binding has been a consistent feature of this compound class. rsc.org

Table 4: Antibacterial Spectrum of Acridine Scaffolds

| Compound/Scaffold | Bacterial Species | Observed Activity | Reference |

|---|---|---|---|

| 1,8-dioxoacridine derivatives (e.g., 100k) | E. coli, P. aeruginosa, S. enteritidis, S. aureus | Significant activity; compound 100k more effective against S. enteritidis than erythromycin | rsc.org |

| Aminoacridines (general) | Broad spectrum | Antibacterial action via DNA intercalation | nih.govoup.com |

| Benzotriazole substituted acridines (2a, 2b) | Not specified | Good antibacterial activity | ceon.rs |

| Acridine Orange | General | Used as an antiseptic | humanjournals.com |

| Proflavine | General | Used as an antiseptic | humanjournals.comceon.rs |

Antiviral Efficacy and Viral Target Modulation

Acridine derivatives have been shown to possess a wide spectrum of antiviral activity, effective against both DNA and RNA viruses. rsc.orgontosight.aiconicet.gov.ar This broad efficacy suggests that their mechanism of action may involve targeting cellular factors or common viral processes rather than specific viral proteins. conicet.gov.ar Viruses inhibited by acridine analogues include herpes simplex virus (HSV), cytomegalovirus, adenovirus, dengue virus, Junin virus, and Bovine Viral Diarrhea Virus (BVDV), a model for the hepatitis C virus. conicet.gov.arnih.gov

The predominant mechanism of antiviral action is believed to be centered on the inhibition of nucleic acid synthesis, consistent with the known DNA intercalating properties of the acridine scaffold. rsc.orgconicet.gov.arresearchgate.net By binding to viral or cellular DNA and RNA, these compounds can block replication and transcription. rsc.orgresearchgate.net

Studies have identified specific acridine derivatives with notable antiviral potential. A series of 9-aminoacridine (B1665356) derivatives exhibited marked and specific activity against BVDV, with some compounds showing effective concentrations (EC₅₀) in the low micromolar range. nih.gov In other research, certain bis-acridine derivatives, which contain two acridine units linked together, demonstrated high protective activity in cells infected with HSV. researchgate.net The ability of acridines to inactivate viral genomes has also been noted as a potential application. rsc.org

Table 5: Antiviral Activity of Selected Acridine Derivatives

| Compound/Analogue Class | Virus | Activity/Observation | Reference |

|---|---|---|---|

| 9-Aminoacridine derivatives | Bovine Viral Diarrhea Virus (BVDV) | Marked specific activity, EC50 values in the range of 0.1-8 μM | nih.gov |

| Bis-acridine derivatives | Herpes Simplex Virus (HSV) | High protective activity observed in Vero cells | researchgate.net |

| Acridone (B373769) derivatives (general) | HSV, Cytomegalovirus, Adenovirus, Dengue virus, Junin virus | Broad spectrum of antiviral activity | conicet.gov.ar |

| Acranil | General | Clinically used antiviral drug | rsc.org |

Enzyme Inhibition as a Therapeutic Strategy

The ability of acridine analogues to inhibit a wide array of enzymes is fundamental to their therapeutic potential across different diseases. rsc.orgresearchgate.net This inhibitory action is not limited to their well-known effects on DNA-processing enzymes but extends to kinases, proteases, and metabolic enzymes.

Topoisomerases I and II: As discussed in the antineoplastic section, these are primary targets for anticancer acridines like amsacrine and DACA. rsc.orgmdpi.comindexcopernicus.comnih.gov Inhibition leads to the stabilization of cleavable complexes and lethal DNA strand breaks in cancer cells.

Telomerase: This enzyme, which maintains telomere length and is overactive in most cancer cells, is another key target. rsc.orgindexcopernicus.com Acridines can inhibit telomerase, presumably by stabilizing G-quadruplex structures in telomeric DNA. nih.gov

Protein Kinases: Certain natural acridine alkaloids have been found to inhibit various protein kinases involved in cell cycle regulation and signaling. For example, acrifoline (B1238893) inhibits DYRK1A, CLK1, and several cyclin-dependent kinases (CDKs). rsc.org

Proteasome: In a novel approach to overcoming cancer drug resistance, tetra-acridine derivatives have been developed as dual inhibitors of topoisomerase II and the proteasome, a complex responsible for protein degradation. nih.gov

Carbonic Anhydrases (CAs): Acridine sulfonamide derivatives have been designed to selectively inhibit CA isoforms, such as hCA I, hCA II, and the tumor-associated CA IX. rsc.orgtandfonline.com Inhibition of these enzymes has therapeutic potential for conditions like glaucoma, edema, and cancer. rsc.orgtandfonline.com

Cholinesterases (AChE & BChE): The acridine scaffold is the basis for tacrine, the first approved drug for Alzheimer's disease, which functions by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). rsc.orgfrontiersin.org Newer derivatives are being explored as multi-target agents for this disease, also inhibiting β-amyloid aggregation. frontiersin.org

Table 6: Enzyme Inhibition by Acridine Analogues

| Enzyme Target | Inhibitor(s) | Therapeutic Area | Activity (IC50) | Reference |

|---|---|---|---|---|

| Topoisomerase II | Amsacrine, DACA, Acridine-thiosemicarbazones | Cancer | Inhibition at 5-100 µM for various compounds | rsc.orgmdpi.com |

| Proteasome | Tetra-acridines | Cancer | IC50 values lower than reference inhibitor lactacystin | nih.gov |

| Carbonic Anhydrase (hCA I & II) | Acridine sulfonamide (61i) | Glaucoma, Cancer | hCA I: 47.2 μM; hCA II: 50.1 μM | rsc.org |

| Butyrylcholinesterase (BChE) | Dihydroacridine (1d) | Alzheimer's Disease | 2.90 µM | frontiersin.org |

| Kinase (DYRK1A) | Acrifoline (25) | Neurological, Cancer | 0.075 µM | rsc.org |

| Mitochondrial bc1 complex | Acridinediones | Malaria | Potent inhibitory activity | openmedicinalchemistryjournal.comencyclopedia.pub |

Advanced Spectroscopic and Analytical Characterization in Chemical Biology

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework.

While other spectroscopic techniques like mass spectrometry and Raman spectroscopy can also be used, NMR provides a comprehensive picture of the molecular structure. spectroscopyonline.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. For 9-Chloro-7-ethoxyacridin-3-amine, the IR spectrum would be expected to show characteristic peaks for the N-H bonds of the primary amine, C-N bonds, C-O bonds of the ethoxy group, and C-Cl bond. Primary amines typically exhibit two N-H stretching bands, which can help to distinguish them from secondary amines that show only one. spectroscopyonline.com The presence of these specific absorption bands serves as a fingerprint for the molecule, confirming the presence of its key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. The planar, aromatic acridine (B1665455) ring system in 9-Chloro-7-ethoxyacridin-3-amine is a strong chromophore, leading to characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are sensitive to the nature and position of substituents on the acridine core. For instance, the presence of the amino and ethoxy groups, which are electron-donating, would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted acridine. This technique is also valuable for studying the interactions of acridine derivatives with biological macromolecules like DNA, as binding can lead to changes in the UV-Vis spectrum. researchgate.net

Mass Spectrometry-Based Characterization Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation analysis.

For 9-Chloro-7-ethoxyacridin-3-amine, a high-resolution mass spectrum would provide a very accurate molecular weight, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum can also be used to confirm the structure. For instance, the loss of the ethoxy group or the chlorine atom would result in characteristic fragment ions, providing further evidence for the proposed structure. While tertiary amines can be challenging to detect directly with some spectroscopic methods, mass spectrometry remains a reliable tool for their identification. spectroscopyonline.com

X-ray Crystallography for Precise Molecular Geometry Determination

X-ray crystallography is a powerful technique that provides the most precise information about the three-dimensional structure of a molecule in the solid state. By diffracting X-rays through a single crystal of the compound, a detailed map of electron density can be generated, from which the positions of all atoms can be determined with high accuracy.

| Compound | Crystal System | Space Group | Reference |

| 6,9-diamino-2-ethoxyacridinium 3-chlorobenzoate (B1228886) dihydrate | Monoclinic | P2₁/c | mdpi.com |

| 6,9-diamino-2-ethoxyacridinium 3-bromobenzoate dihydrate | Monoclinic | P2₁/c | mdpi.com |

| 6,9-diamino-2-ethoxyacridinium 3-iodobenzoate (B1234465) dihydrate | Monoclinic | P2₁/c | mdpi.com |

| Ethacridinium phthalate (B1215562) solvates (methanol, ethanol, isobutanol, tert-butanol) | Triclinic | P-1 | nih.gov |

| 3,9-Diamino-7-ethoxyacridine (Rivanol) as the lactate (B86563) monohydrate salt | Triclinic | Pī | core.ac.uk |

Surface Plasmon Resonance (SPR) for Binding Affinity Determinations

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure the binding kinetics and affinity of molecular interactions. harvard.edunih.gov It is a powerful tool in chemical biology for quantifying how strongly a small molecule, such as 9-Chloro-7-ethoxyacridin-3-amine, binds to a biological target, like a protein or nucleic acid.

In a typical SPR experiment, the biological target (ligand) is immobilized on a sensor chip surface. harvard.edunih.gov A solution containing the small molecule (analyte) is then flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. harvard.edunih.gov This signal is proportional to the mass of the bound analyte. harvard.edu

By monitoring the SPR signal over time during the association and dissociation phases, one can determine the kinetic rate constants for binding (k_a or k_on) and dissociation (k_d or k_off). nih.gov The equilibrium dissociation constant (K_D), which is a measure of the binding affinity, can then be calculated from the ratio of these rate constants (K_D = k_d / k_a). nih.gov A lower K_D value indicates a higher binding affinity. nih.gov SPR is highly sensitive and can measure binding affinities with high precision, making it an ideal method for screening potential drug candidates and for detailed mechanistic studies of biomolecular interactions. nih.govbohrium.com

| Term | Description | Relevance in SPR |

| Ligand | The molecule that is immobilized on the sensor chip surface. | Typically the biological macromolecule (e.g., protein, DNA). |

| Analyte | The molecule in solution that binds to the ligand. | The small molecule whose binding is being studied (e.g., 9-Chloro-7-ethoxyacridin-3-amine). |

| Association Rate Constant (k_a or k_on) | The rate at which the analyte binds to the ligand. | Determined from the initial phase of the binding curve. |

| Dissociation Rate Constant (k_d or k_off) | The rate at which the analyte-ligand complex dissociates. | Determined from the decay phase of the binding curve. |

| Equilibrium Dissociation Constant (K_D) | A measure of the binding affinity; the concentration of analyte at which half of the ligand binding sites are occupied at equilibrium. | Calculated as k_d/k_a. A lower K_D indicates stronger binding. |

Computational and Theoretical Chemistry in Acridine Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are potent computational tools utilized to predict and scrutinize the binding of a ligand, such as 9-Chloro-7-ethoxyacridin-3-amine, to a biological macromolecule, typically a protein or nucleic acid.

Molecular docking predicts the most favorable orientation of a ligand when it binds to a target, creating a stable complex. This information is vital for elucidating the mechanism of action. For example, docking studies involving acridine (B1665455) derivatives and topoisomerase II have unveiled crucial interactions. The planar acridine core intercalates between the base pairs of DNA, while the side chains engage with the enzyme and DNA, bolstering the stability of the resulting ternary complex.

Subsequent to docking, MD simulations offer a dynamic perspective of the ligand-target complex over a period. These simulations can validate the stability of the binding mode forecasted by docking and uncover conformational alterations that might happen upon ligand binding. For instance, MD simulations of acridine derivatives bound to DNA have demonstrated the essential role of the acridine ring system's planarity for effective intercalation and how substituents on the ring can modulate the local DNA structure. A patent application has mentioned the use of molecular docking in the context of SARS-CoV-2 research involving ethacridine, a related compound. google.com

Pharmacophore Modeling and Virtual Screening for Novel Acridine Derivatives

Pharmacophore modeling is a computational approach that identifies the crucial three-dimensional arrangement of functional groups (the pharmacophore) necessary for a molecule to elicit a specific biological response. This model can then serve as a 3D query in virtual screening to trawl through extensive compound libraries for new molecules that conform to the pharmacophore and are thus likely to be active.

In the realm of acridine research, a pharmacophore model could be formulated based on the established interactions of 9-Chloro-7-ethoxyacridin-3-amine and other active acridines with a designated target. The model would typically encompass features like a planar aromatic system for intercalation, hydrogen bond donors and acceptors, and hydrophobic regions corresponding to the substituents.

Virtual screening initiatives employing such pharmacophore models have proven fruitful in pinpointing novel acridine frameworks with potential anticancer or antimicrobial properties. This strategy expedites the drug discovery pipeline by prioritizing a more manageable number of promising candidates for synthesis and biological evaluation, thereby conserving time and resources.

Quantum Chemical Calculations of Electronic Properties and Reactivity (e.g., DFT)

Quantum chemical calculations, especially Density Functional Theory (DFT), are leveraged to probe the electronic structure, properties, and reactivity of molecules like 9-Chloro-7-ethoxyacridin-3-amine. These calculations yield valuable data that can rationalize experimental findings and predict chemical demeanor.

DFT calculations can ascertain a range of electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly significant parameter as it correlates with the molecule's chemical reactivity and stability. A narrower gap often indicates greater reactivity.

For acridine derivatives, DFT studies have been employed to comprehend how various substituents impact the electronic properties of the acridine ring system. For instance, the placement of an electron-donating group like an amine at the 3-position and an electron-withdrawing group like chlorine at the 9-position in 9-Chloro-7-ethoxyacridin-3-amine markedly influences its electronic distribution and, consequently, its interaction with biological targets. These calculations can also forecast the sites on the molecule most prone to nucleophilic or electrophilic attack, offering insights into its metabolic fate and potential for covalent bonding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that seeks to forge a mathematical link between the chemical structure of a series of compounds and their biological activity. By pinpointing the physicochemical properties or structural features (descriptors) that are pivotal for activity, QSAR models can be deployed to predict the activity of novel, unsynthesized compounds.

In the sphere of acridine research, QSAR studies have been crucial in optimizing the therapeutic potential of this class of compounds. For a series of acridine derivatives, a variety of molecular descriptors can be computed, such as hydrophobicity (logP), molar refractivity, and electronic parameters derived from quantum chemical calculations. These descriptors are then correlated with experimentally determined biological activities (e.g., IC50 values for cytotoxicity) using statistical techniques like multiple linear regression or machine learning algorithms.

A robust QSAR model for acridine derivatives might disclose, for example, that a specific degree of hydrophobicity and the presence of a hydrogen bond donor at a particular position are critical for high activity. Such a model would be invaluable in steering the design of new analogs of 9-Chloro-7-ethoxyacridin-3-amine with enhanced efficacy. For instance, a QSAR investigation on a series of 9-anilinoacridines as antitumor agents established that the substituent pattern on the anilino ring significantly affected their activity, with bulky, lipophilic groups generally correlating with higher potency.

Future Perspectives and Interdisciplinary Research Directions

Emerging Research Frontiers for Acridine-Based Compounds

Acridine (B1665455) derivatives are a well-established class of compounds known for their potential in various therapeutic areas. mdpi.comnumberanalytics.com Their planar structure allows them to intercalate with DNA, a mechanism that has been extensively explored in the development of anticancer agents. mdpi.comresearchgate.netfrontiersin.org However, the future of acridine research extends far beyond this initial application.

Current research is actively exploring the potential of acridine derivatives in several key areas:

Anticancer Therapies: While the DNA intercalating properties of acridines are well-documented, new research is focusing on developing derivatives with enhanced cytotoxicity and improved selectivity for various cancer types. researchgate.net This includes the synthesis of novel compounds like spiro-acridines and 3,9-disubstituted acridines, which have shown potent antitumor activities in preclinical studies. researchgate.net The goal is to create next-generation therapeutic interventions with improved efficacy and reduced side effects. mdpi.com Some acridine derivatives have also shown potential in overcoming multidrug resistance in cancer cells. mdpi.com

Neurodegenerative Diseases: The acridine scaffold is being investigated for its potential in treating neurodegenerative diseases like Alzheimer's. frontiersin.org Researchers are designing multifunctional molecules that can, for example, inhibit cholinesterases and prevent the aggregation of β-amyloid plaques. frontiersin.org

Antimicrobial Agents: The rise of antibiotic resistance has spurred the search for new antibacterial compounds. Acridine derivatives are being synthesized and evaluated for their efficacy against various bacterial strains, with some showing promising results comparable to existing antibiotics like Ciprofloxacin.

Antiparasitic and Antiviral Applications: Acridine-based compounds have historically been explored for their antimalarial properties and continue to be investigated for their potential against a range of parasitic and viral infections. numberanalytics.comfrontiersin.org

The development of new synthetic methodologies is crucial for expanding the chemical space of acridine derivatives and unlocking their full therapeutic potential. numberanalytics.com

Integration of Advanced Biotechnologies in Acridine Studies

The convergence of chemistry and biology is paving the way for a deeper understanding of how acridine compounds function at a molecular level. Advanced biotechnologies are playing a pivotal role in this endeavor.

Key biotechnological integrations include:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of acridine derivatives to identify compounds with specific biological activities. nih.gov This is instrumental in the early stages of drug discovery.

Molecular Docking and In Silico Studies: Computational methods like molecular docking are used to predict the binding interactions between acridine derivatives and their biological targets, such as enzymes or DNA. jppres.com This provides valuable insights into the mechanism of action and helps in the rational design of more potent and selective compounds.

Advanced Imaging Techniques: Fluorescent properties are inherent to some acridine derivatives, like acridine orange. marketresearchintellect.comfrontiersin.orgnih.gov This has led to their use in advanced microscopy techniques to visualize cellular structures and processes. marketresearchintellect.com The preferential accumulation of certain acridines in acidic environments, such as tumor tissues, is being explored for cancer imaging and therapy. frontiersin.orgnih.gov

Flow Cytometry: This technique is being used to screen for small molecules that can regulate specific cellular processes, as demonstrated in the identification of 9-aminoacridine (B1665356) derivatives that can modulate the function of regulatory T cells. nih.gov

These advanced technologies are accelerating the pace of acridine research, enabling a more targeted and efficient approach to drug discovery and development.

Translational Research Opportunities in Chemical Biology

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in a clinical setting. The unique properties of acridine compounds present significant opportunities for translational research in chemical biology.

Key translational opportunities include:

Theranostics: The dual functionality of some acridine derivatives as both therapeutic agents and imaging probes opens up possibilities for theranostics. frontiersin.orgnih.gov This approach combines diagnosis and therapy, allowing for personalized medicine where treatment can be monitored in real-time.

Targeted Drug Delivery: The ability to modify the acridine scaffold allows for the attachment of targeting moieties that can direct the compound to specific cells or tissues, thereby increasing efficacy and reducing off-target effects.

Development of Novel Probes: The fluorescent nature of many acridines makes them ideal for the development of new chemical probes to study complex biological processes. marketresearchintellect.com

The interdisciplinary collaboration between synthetic chemists, pharmacologists, and molecular biologists is essential to fully realize the translational potential of acridine-based compounds and bring new therapies from the laboratory to the patient. researchgate.netacs.org

Q & A

Q. What are the standard synthetic protocols for preparing 9-Chloro-7-ethoxyacridin-3-amine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, acridine derivatives are functionalized via ethoxy group introduction using ethanolamine-based reagents under reflux conditions . Optimization includes adjusting reaction time (e.g., 12–24 hours), temperature (80–100°C), and stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to ethoxy donor). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity. Monitor intermediates using TLC and confirm final product identity via -NMR and mass spectrometry .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing 9-Chloro-7-ethoxyacridin-3-amine?

- Methodological Answer :

- Spectroscopy :

- - and -NMR : Resolve aromatic protons (δ 7.5–8.5 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH, δ 3.9–4.1 ppm for OCH) .

- IR Spectroscopy : Confirm amine (-NH, ~3300 cm) and chloro groups (C-Cl, ~550 cm) .

- Chromatography :

- HPLC : Use C18 columns with acetonitrile/water (60:40) mobile phase; retention time ~8.2 minutes .

- GC-MS : Electron ionization (70 eV) to detect molecular ion peaks (e.g., m/z 287 for parent compound) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 9-Chloro-7-ethoxyacridin-3-amine across different assay systems?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or cellular models. To address this:

- Standardize Assay Protocols : Use PBS buffer (pH 7.4) and consistent incubation times (e.g., 24 hours) .

- Validate with Orthogonal Assays : Compare results from fluorescence-based assays (e.g., TFGAs for binding kinetics) and cell viability assays (e.g., MTT) .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of differences; report p-values and confidence intervals .

Q. What advanced strategies enhance the sensitivity of trace impurity analysis in 9-Chloro-7-ethoxyacridin-3-amine batches?

- Methodological Answer :

- Derivatization : Use trifluoroacetic anhydride to enhance MS detectability of amine-containing impurities .

- HPLC-MS/MS : Employ multiple reaction monitoring (MRM) with optimized collision energy (e.g., 20–30 eV) to target specific ions (e.g., m/z 287 → 152) .

- Limit of Detection (LOD) Validation : Calibrate using spiked samples with impurity concentrations ≥0.1 ppm, adhering to ICH Q2(R1) guidelines .

Q. How should computational modeling be integrated to predict the reactivity of 9-Chloro-7-ethoxyacridin-3-amine in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to model electron density maps and predict sites for electrophilic substitution .

- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., DMSO vs. ethanol) using GROMACS to assess solubility and stability .

- Validation : Cross-check computational predictions with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .

Q. What experimental design principles minimize batch-to-batch variability in large-scale synthesis of 9-Chloro-7-ethoxyacridin-3-amine?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading) and identify critical parameters .

- In-line Process Analytics : Use FTIR probes for real-time monitoring of reaction progression .

- Quality Control (QC) : Implement USP/PhEur guidelines for purity testing, including residual solvent analysis (e.g., GC for ethanol) .

Data Presentation and Conflict Resolution

Q. How should conflicting crystallographic and spectroscopic data for 9-Chloro-7-ethoxyacridin-3-amine derivatives be reconciled?

- Methodological Answer :

- Cross-Validation : Compare X-ray diffraction data (e.g., unit cell parameters) with -NMR coupling constants to confirm stereochemistry .

- Error Analysis : Calculate crystallographic R-factors and NMR signal-to-noise ratios to assess data reliability .

- Collaborative Review : Engage crystallography and spectroscopy experts to interpret anomalies (e.g., disordered crystal structures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.